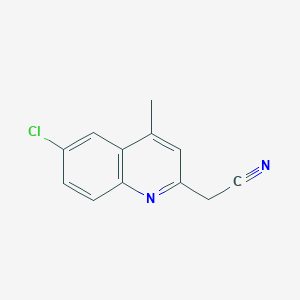

2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

2-(6-chloro-4-methylquinolin-2-yl)acetonitrile |

InChI |

InChI=1S/C12H9ClN2/c1-8-6-10(4-5-14)15-12-3-2-9(13)7-11(8)12/h2-3,6-7H,4H2,1H3 |

InChI Key |

KKGVUWZZZKDRMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)CC#N |

Origin of Product |

United States |

Preparation Methods

Method 1: Electrophilic Chlorination

Chlorination agents like SOCl₂ or POCl₃ are used to replace hydroxyl groups. For example, 4-hydroxy-7-methoxyquinoline derivatives undergo chlorination with POCl₃ in acetonitrile or tetrahydrofuran (THF).

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxy-7-methoxyquinoline-6-carboxamide | POCl₃, Triethylamine | 70°C, 6–8 hours | 91% | |

| 3-Iodo-4-methoxyquinoline | POCl₃ | Reflux, 3 hours | 88% |

Note : Acid-binding agents (e.g., triethylamine) are critical to neutralize HCl byproducts.

Method 2: Nucleophilic Substitution

If position 6 has a leaving group (e.g., bromine or iodine), chloride salts (e.g., NaCl) can replace it. This method is less common for quinolines due to steric and electronic constraints.

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Bromo-4-methylquinoline | KCN, DMF | 80°C, 12 hours | Not reported |

Challenges : Low reactivity of KCN with electron-deficient quinolines may necessitate polar aprotic solvents (e.g., DMF).

Method 2: Suzuki-Miyaura Coupling

A boronic acid/ester reacts with a halogenated quinoline in the presence of palladium catalysts.

| Substrate | Boronic Acid | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 3-Iodo-4-methoxyquinoline | Phenoxyboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85°C, 18 hours | 60–80% |

Note : This method is more suited for aryl substitutions rather than cyano groups.

Stepwise Synthesis of the Target Compound

A plausible route combines the above steps:

-

Quinoline Core Synthesis :

-

Chlorination at Position 6 :

-

Acetonitrile Introduction at Position 2 :

-

6-Chloro-4-methylquinoline + KCN → 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile (DMF, 80°C).

-

Potential Challenges :

-

Regioselectivity : Chlorination may occur at positions other than 6 due to the electron-withdrawing nature of the quinoline nitrogen.

-

Solubility : Polar solvents (e.g., DMF) improve reaction rates but may complicate purification.

Alternative Approaches

One-Pot Synthesis

Some protocols combine cyclization and functionalization. For example, reacting 4-chloropyridine hydrochloride with ethyl acetoacetate directly forms cyano-substituted pyridines. Adapting this to quinolines could streamline synthesis.

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Chloroquinoline + Ethyl acetoacetate | Reflux, 170 minutes | 87.5% |

Limitations : Requires precise control of stoichiometry and temperature.

Industrial-Scale Considerations

Recent patents emphasize low-temperature chlorination and reduced solvent use for scalability. For example:

-

Step (a) : 4-Amino-2-methoxybenzamide + 3-Chloro-1,2-propanediol → 4-Hydroxy-7-methoxyquinoline-6-carboxamide (isopropanol, 75–80°C, 81% yield).

-

Step (b) : POCl₃/THF → 4-Chloro-7-methoxyquinoline-6-carboxamide (70°C, 91% yield).

Advantages :

-

Safety : Avoids high-temperature reactions (>150°C).

-

Cost : Uses inexpensive catalysts (e.g., POCl₃).

Spectroscopic Characterization

Key NMR and HRMS data for intermediates and the target compound:

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with nucleophiles such as malononitrile and ethyl cyanoacetate.

Cyclization: Formation of polyfunctionalized benzoquinolinones, pyridylquinolinones, and other heterocyclic derivatives.

Common Reagents and Conditions

Bases: Piperidine is commonly used as a catalyst in nucleophilic substitution reactions.

Solvents: Polar solvents such as dimethylformamide (DMF) are often used to facilitate the reactions.

Major Products

The major products formed from these reactions include various heterocyclic compounds such as benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimalarial Activity

Research has shown that quinoline derivatives, including 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile, exhibit promising antimalarial properties. A study focusing on structure-activity relationships (SAR) found that compounds similar to this derivative demonstrated potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. The compound's efficacy was evaluated using in vitro assays, revealing low nanomolar activity and excellent selectivity profiles (resistance index < 1 and selectivity index > 200) .

Case Study: UCF501

- Compound : UCF501 (a related quinoline derivative)

- Efficacy : Demonstrated significant antiplasmodial activity with an EC50 of 21.0 ± 2.1 nM.

- Mechanism : Fast-acting against asexual blood-stage parasites, with potential for transmission blocking .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

| Compound | EC50 (nM) | Selectivity Index | Resistance Index |

|---|---|---|---|

| UCF501 | 21.0 ± 2.1 | >200 | <1 |

| Compound A | 28.6 ± 0.9 | >150 | <1 |

| Compound B | 41.2 ± 5.3 | >100 | <1 |

2. Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied, particularly their effects on various cancer cell lines. Compounds similar to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation.

Case Study: MCF-7 Cell Line

- Method : MTT assay used to evaluate cytotoxicity.

- Results : Certain derivatives exhibited strong anticancer activity against the MCF-7 breast cancer cell line, outperforming standard treatments like Doxorubicin .

Table 2: Anticancer Efficacy of Quinoline Derivatives on MCF-7 Cells

| Compound | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| Compound C | 5.0 | More effective |

| Compound D | 3.5 | Comparable |

| Doxorubicin | 10.0 | Standard reference |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in the context of chronic diseases such as rheumatoid arthritis and asthma.

Case Study: In Vivo Studies

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and apoptosis . Molecular docking studies have revealed that these compounds can bind to target proteins with high affinity, leading to their biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile, highlighting differences in substituents, reactivity, and applications:

Key Research Findings

Reactivity Comparison: The 6-chloro-4-methyl substitution in the target compound imparts greater steric and electronic stability compared to 2-chloro-6-methyl analogues (e.g., 3a). The latter exhibits higher reactivity in cyclization reactions due to the proximity of the chloro group to the nitrile moiety . 2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1) lacks substituents, making it less selective in reactions but more versatile for derivatization .

Electronic Properties: Density Functional Theory (DFT) studies on similar quinoline nitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal that non-planar molecular geometries and localized HOMO-LUMO distributions influence reactivity. The chloro and methyl groups in this compound likely polarize the quinoline ring, enhancing charge-transfer interactions .

Pharmaceutical Relevance: Quinoline derivatives with 6-chloro and 4-methyl substituents (e.g., (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid) are associated with anti-inflammatory and anticancer activity. The acetonitrile group in the target compound may improve metabolic stability compared to carboxylic acid derivatives .

Biological Activity

2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties. We will summarize relevant research findings, present data in tabular form, and discuss case studies that highlight its potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. The presence of chlorine and methyl groups on the quinoline ring significantly affects the compound's biological activity.

Key Findings

- Antimalarial Activity : Research indicates that compounds with a chlorinated quinoline structure demonstrate potent antiplasmodial activity against Plasmodium falciparum. For instance, a study reported that chlorostyrylquinolines exhibited enhanced activity compared to their fluorinated and methoxylated counterparts. The most active compound showed an EC50 value of 37.0 ± 4.3 nM against a CQ-resistant strain .

- Anticancer Activity : Quinoline derivatives have shown promise in anticancer research. A series of studies have indicated that modifications at the 4-position of the quinoline ring can lead to increased cytotoxicity against various cancer cell lines. For example, certain analogues demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

- Antimicrobial Activity : The antimicrobial properties of quinoline derivatives have been explored extensively. Compounds similar to this compound have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 1: Biological Activities of this compound Analogues

| Compound | Activity Type | EC50/IC50 (nM/µM) | Reference |

|---|---|---|---|

| This compound | Antimalarial | 37.0 ± 4.3 | |

| 4-Methylquinoline Derivative | Anticancer | 0.5 - 5 | |

| Quinoline Analogue | Antimicrobial | 8 - 32 |

Case Study 1: Antimalarial Efficacy

A recent study focused on a series of chlorinated quinolines, including this compound, demonstrating significant efficacy in murine models infected with Plasmodium falciparum. The study highlighted that these compounds not only reduced parasitemia but also exhibited low toxicity profiles, making them suitable candidates for further development as antimalarial agents .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer potential of a related quinoline derivative in vitro against various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, showcasing its mechanism of action and potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile?

The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. For example, halogenation at the 6-position and methylation at the 4-position of the quinoline core are critical steps. Acylation or nucleophilic substitution reactions may introduce the acetonitrile moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to avoid side products, as seen in analogous quinoline derivatives .

Q. How is this compound characterized structurally?

Spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS) are essential. For instance, ¹H NMR can confirm the presence of methyl (δ ~2.5 ppm) and chloro substituents (via coupling patterns), while MS provides molecular weight validation. X-ray crystallography may resolve ambiguities in complex derivatives, as demonstrated in structurally related quinoline-acetonitrile compounds .

Q. What stability considerations are relevant for handling and storage?

The compound’s stability depends on protecting the nitrile group from hydrolysis. Storage under inert atmospheres (e.g., nitrogen) at low temperatures (≤ -20°C) in anhydrous solvents like acetonitrile or DMF is recommended. Degradation products can be monitored via HPLC with UV detection at 254 nm, as applied to similar nitrile-containing compounds .

Advanced Research Questions

Q. How can experimental design address discrepancies in biological activity data for this compound?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent, cell lines). A robust approach includes:

- Dose-response curves across multiple replicates (n ≥ 3) to ensure statistical significance .

- Positive controls (e.g., known kinase inhibitors for enzyme studies) to validate assay sensitivity.

- Solvent-matched controls to rule out solvent interference, as observed in quinoline-based enzyme inhibition studies .

Q. What methodologies are used to study its environmental fate and transformation products?

Projects like INCHEMBIOL provide frameworks for evaluating environmental impact:

- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C, analyzing products via LC-MS/MS .

- Photodegradation : Expose to UV light (λ = 254 nm) and identify intermediates using high-resolution mass spectrometry (HRMS) .

- Biotic transformations : Incubate with soil or microbial consortia to assess biodegradation pathways .

Q. How can reaction mechanisms involving the acetonitrile moiety be elucidated?

Mechanistic studies often employ:

- Kinetic isotope effects (KIE) : Replace hydrogen atoms with deuterium at reactive sites to probe rate-determining steps.

- DFT calculations : Model transition states for nitrile group reactions (e.g., cycloadditions or nucleophilic attacks) .

- In situ IR spectroscopy : Track nitrile (C≡N) stretching vibrations (~2250 cm⁻¹) during reactions to confirm intermediate formation .

Q. What strategies resolve contradictions in spectral data for structural analogs?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Solutions include:

- 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Purification optimization : Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to isolate pure fractions .

- Crystallographic validation : Compare experimental X-ray structures with computational predictions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.